(3,3-Difluorocyclopentyl)methanamine
Overview
Description
“(3,3-Difluorocyclopentyl)methanamine” is a chemical compound with the CAS Number: 1260790-17-7 . It has a molecular weight of 135.16 . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C6H11F2N/c7-6(8)2-1-5(3-6)4-9/h5H,1-4,9H2 . This indicates that the compound consists of a cyclopentyl ring with two fluorine atoms and an amino group.Physical and Chemical Properties Analysis
“this compound” is a colorless or yellow crystalline solid that is soluble in water and organic solvents like ethanol and methanol. The compound has a molar mass of 143.16 g/mol.Scientific Research Applications
Biological Hydrogen Methanation
Biological hydrogen methanation is a process that addresses the issue of surplus energy from fluctuating sources like wind and solar. This approach involves transforming electrical energy into natural gas via electrolysis followed by the Sabatier-reaction. Studies have focused on overcoming the physical limitations of the fermentation process and enhancing environmental conditions for bacterial biomass, showing a distinct connection between methane production and methane percentage in the off-gas (Lecker, Illi, Lemmer, & Oechsner, 2017).
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on (3,3-Difluorocyclopentyl)methanamine has contributed to understanding the selectivity and potency of chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes. This knowledge is crucial for assessing drug–drug interactions when multiple drugs are coadministered. The research offers insights into the most selective inhibitors for various CYP isoforms, aiding in deciphering the involvement of specific CYP isoforms in the total drug metabolism (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Biotechnological Applications of Methanotrophs
Methanotrophs, bacteria capable of using methane as their sole carbon source, present vast potential in biotechnological applications. Studies explore the generation of value-added products such as single-cell protein, biopolymers, surface layers for nanotechnology applications, soluble metabolites, lipids, growth media, and vitamin B12. Additionally, methanotrophs can be genetically engineered to produce novel compounds, and their live cultures can be used for bioremediation, chemical transformation, wastewater denitrification, biosensors, or directly generating electricity. This research illustrates the potential for generating value while using methane, a greenhouse gas, as a carbon source (Strong, Xie, & Clarke, 2015).
Synthetic Natural Gas Production Techniques and Technologies
This compound has implications in the production of synthetic natural gas (SNG), especially in the context of renewable and non-renewable processes. Studies offer a comprehensive overview of the SNG production landscape, including the processes, technologies, and catalysts enhancing methanation processes. The research provides a roadmap for future investigations, shedding light on energy-efficient processes, the role of catalysts like nickel, and reactor systems such as fixed-bed, honeycomb, and microchannel reactors (Bolt, Dincer, & Agelin-Chaab, 2020).
Safety and Hazards
The safety information for “(3,3-Difluorocyclopentyl)methanamine” includes several hazard statements: H226, H302, H314, H335 . These indicate that the compound is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and washing thoroughly after handling .
Properties
IUPAC Name |
(3,3-difluorocyclopentyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c7-6(8)2-1-5(3-6)4-9/h5H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNJAGKPJGONBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855675 | |
Record name | 1-(3,3-Difluorocyclopentyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260790-17-7 | |
Record name | 1-(3,3-Difluorocyclopentyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,3-difluorocyclopentyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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